molecular formula C5H8O4 B12843103 cis-4-Hydroxytetrahydrofuran-2-carboxylic acid

cis-4-Hydroxytetrahydrofuran-2-carboxylic acid

Cat. No.: B12843103
M. Wt: 132.11 g/mol
InChI Key: KTEPYJGLVNSCFD-IMJSIDKUSA-N
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Description

cis-4-Hydroxytetrahydrofuran-2-carboxylic acid: is an organic compound characterized by a tetrahydrofuran ring with a hydroxyl group and a carboxylic acid group in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-Hydroxytetrahydrofuran-2-carboxylic acid typically involves the stereoselective reduction of 4-hydroxy-2-tetrahydrofuranone. One common method includes the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions to ensure the cis configuration is maintained . Another approach involves the catalytic hydrogenation of 4-hydroxy-2-furancarboxylic acid using palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow hydrogenation, which allows for better control over reaction conditions and yields. This method can utilize high-pressure hydrogen gas and a suitable catalyst to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

cis-4-Hydroxytetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 4-oxo-tetrahydrofuran-2-carboxylic acid.

    Reduction: cis-4-Hydroxytetrahydrofuran-2-methanol.

    Substitution: cis-4-Chlorotetrahydrofuran-2-carboxylic acid.

Scientific Research Applications

cis-4-Hydroxytetrahydrofuran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which cis-4-Hydroxytetrahydrofuran-2-carboxylic acid exerts its effects often involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . The pathways involved can include inhibition of bacterial cell wall synthesis or interference with viral replication processes.

Comparison with Similar Compounds

Similar Compounds

    trans-4-Hydroxytetrahydrofuran-2-carboxylic acid: Differing in the spatial arrangement of the hydroxyl and carboxyl groups.

    4-Hydroxy-2-furancarboxylic acid: Lacks the tetrahydrofuran ring saturation.

    Tetrahydrofuran-2-carboxylic acid: Lacks the hydroxyl group.

Uniqueness

cis-4-Hydroxytetrahydrofuran-2-carboxylic acid is unique due to its specific cis configuration, which can impart distinct stereochemical properties and reactivity compared to its trans isomer and other related compounds. This configuration can influence its binding affinity and specificity in biological systems, making it a valuable compound in stereoselective synthesis and drug design .

Properties

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

(2S,4S)-4-hydroxyoxolane-2-carboxylic acid

InChI

InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m0/s1

InChI Key

KTEPYJGLVNSCFD-IMJSIDKUSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]1C(=O)O)O

Canonical SMILES

C1C(COC1C(=O)O)O

Origin of Product

United States

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